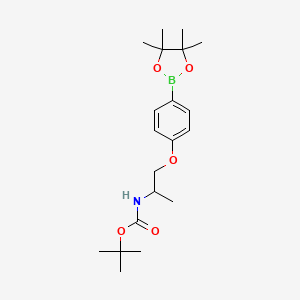

tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate

Description

This compound is a boronic ester-functionalized carbamate derivative characterized by:

- Core structure: A phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group.

- Linker: A phenoxypropan-2-yl chain connecting the phenyl ring to a tert-butyl carbamate group.

- Key applications: Boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation . The carbamate group enhances solubility and serves as a protective moiety in medicinal chemistry .

Properties

Molecular Formula |

C20H32BNO5 |

|---|---|

Molecular Weight |

377.3 g/mol |

IUPAC Name |

tert-butyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-yl]carbamate |

InChI |

InChI=1S/C20H32BNO5/c1-14(22-17(23)25-18(2,3)4)13-24-16-11-9-15(10-12-16)21-26-19(5,6)20(7,8)27-21/h9-12,14H,13H2,1-8H3,(H,22,23) |

InChI Key |

XMDCXHCXCHQPBK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(2-Aminopropoxy)phenylboronic Acid Pinacol Ester

Step 1: Etherification of 4-Bromophenol with 1-Amino-2-propanol

4-Bromophenol reacts with 1-amino-2-propanol in a nucleophilic aromatic substitution (SNAr) under basic conditions.

-

Mechanism : Deprotonation of 4-bromophenol generates a phenoxide ion, which attacks the primary alcohol of 1-amino-2-propanol, displacing bromide.

Step 2: Miyaura Borylation

The intermediate 4-(2-aminopropoxy)bromobenzene undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂).

-

Catalyst : Pd(dppf)Cl₂ (5 mol%).

-

Base : KOAc (3.0 equiv), dioxane, 100°C, 24 h.

-

Yield : 65–70%.

-

Key Challenge : Competing deborylation is suppressed by maintaining anhydrous conditions.

Step 3: Boc Protection of the Amine

The secondary amine is protected using di-tert-butyl dicarbonate (Boc anhydride).

-

Conditions : Boc₂O (1.2 equiv), DMAP (0.1 equiv), THF, 0°C to RT, 6 h.

-

Side Reaction : Overprotection is avoided by stoichiometric control of Boc₂O.

One-Pot Borylation-Protection Strategy

To streamline synthesis, a one-pot procedure combines borylation and Boc protection:

-

Substrates : 4-Bromophenol, 1-amino-2-propanol, B₂Pin₂, Boc₂O.

-

Conditions :

-

Advantage : Reduces purification steps but requires precise stoichiometry to prevent side reactions.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Crystallization-Driven Purification

Analytical Characterization and Quality Control

Table 1: Physicochemical Properties

Table 2: Spectroscopic Data

Challenges and Mitigation Strategies

Regioselectivity in Etherification

Boron Leaching in Borylation

-

Issue : Pd-black formation reduces catalyst efficiency.

-

Solution : Add 1,10-phenanthroline as a stabilizing ligand.

Emerging Methodologies

Photocatalytic Borylation

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Palladium catalysts and bases like potassium carbonate are employed in Suzuki-Miyaura reactions.

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound is often utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer pathways. Its structural similarity to known drug candidates allows it to serve as a scaffold for developing new therapeutic agents.

- Boron Neutron Capture Therapy (BNCT) : The boron atom's ability to capture neutrons makes this compound a candidate for BNCT, a targeted cancer treatment that selectively destroys tumor cells while sparing healthy tissue.

Materials Science

- Polymer Chemistry : The incorporation of tert-butyl carbamate into polymer matrices can enhance mechanical properties and thermal stability. It is used as a modifier in the production of high-performance polymers.

- Nanotechnology : The compound's boron-containing structure can be utilized in the creation of nanomaterials with specific electronic or optical properties, making it valuable in the development of sensors and other advanced materials.

Organic Synthesis

- Reagent for Cross-Coupling Reactions : The presence of the boron moiety allows this compound to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules.

- Protecting Group : The tert-butyl carbamate group can act as a protecting group for amines during multi-step syntheses, allowing for selective reactions without interference from amino groups.

Case Study 1: Synthesis of Anticancer Agents

In a study focused on synthesizing novel anticancer agents, tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate was employed as an intermediate. Researchers demonstrated that derivatives synthesized from this compound exhibited significant activity against various cancer cell lines. The incorporation of the dioxaborolane moiety was found to enhance the selectivity and potency of these compounds against tumor cells.

Case Study 2: Development of Boron-Based Nanomaterials

A research team investigated the use of the compound in creating boron-based nanomaterials for drug delivery systems. By functionalizing nanoparticles with this compound, they achieved improved loading capacity and controlled release profiles for chemotherapeutic agents. The study concluded that the unique properties conferred by the boron moiety significantly enhanced therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate involves its interaction with molecular targets through its boron and carbamate groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The carbamate group can undergo hydrolysis to release active amines, which can interact with biological targets .

Comparison with Similar Compounds

Analytical Data :

- IR : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~1143 cm⁻¹ (B-O stretching) .

- HRMS : [M+Na]⁺ observed at 398.2490 (calc. 398.2477) .

Structural Comparison with Analogous Compounds

Variation in Chain Length and Branching

Key Observations :

- Ether Oxygen: The phenoxy group enhances solubility in polar solvents compared to non-oxygenated linkers .

Substituent Modifications on the Phenyl Ring

Key Observations :

Example Yields :

Stability Challenges

Suzuki-Miyaura Cross-Coupling

Biological Activity

tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a tert-butyl group attached to a phenoxy moiety that is further linked to a propan-2-yl carbamate. The boron-containing dioxaborolane ring adds unique properties that may influence its biological activity.

Key Chemical Identifiers:

- IUPAC Name: tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-hydroxypropan-1-carboxylate

- Molecular Formula: C16H30BNO4

- CAS Number: 877399-74-1

The biological activity of this compound primarily involves interactions with various biological targets:

- Inhibition of Enzymatic Activity:

- Antioxidant Properties:

- Neuroprotective Effects:

Efficacy in Biological Models

The efficacy of this compound has been evaluated in several models:

Case Studies

Case Study 1: Neuroprotection Against Aβ Toxicity

In a study assessing the protective effects against Aβ-induced toxicity in astrocytes, tert-butyl carbamate demonstrated significant neuroprotective effects by enhancing cell viability and reducing inflammatory markers. The results suggest its potential application in Alzheimer's disease therapies .

Case Study 2: In Vivo Efficacy

In a rat model simulating Alzheimer's pathology via scopolamine administration, the compound showed moderate efficacy in reducing Aβ levels and improving cognitive function compared to controls. This highlights its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or boron esterification. For example, details a protocol using boron tribromide in dry dichloromethane under inert conditions (N₂), followed by quenching with saturated sodium carbonate. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) yields the product in moderate yields (11–45%). Key steps include protecting group strategies (e.g., tert-butoxycarbonyl [Boc]) and monitoring via TLC/LC-MS .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR; ¹H, ¹³C, and ¹¹B for boron), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). highlights NMR analysis (e.g., δ ~1.3 ppm for Boc methyl groups) and HR-ESI-MS for molecular ion confirmation. For boron-containing intermediates, ¹¹B NMR can verify dioxaborolane ring integrity .

Q. What safety precautions are critical during handling and storage?

- Handling : Use fume hoods, avoid skin/eye contact, and prevent electrostatic discharge.

- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the dioxaborolane moiety.

- Decomposition : Combustion releases CO and NOₓ; use dry sand or alcohol-resistant foam for fire suppression .

Advanced Research Questions

Q. How does the dioxaborolane group influence reactivity in cross-coupling reactions?

- Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and solubility in organic solvents, making it ideal for Suzuki-Miyaura couplings. However, steric hindrance from methyl groups can reduce reaction rates. Optimize using Pd catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (e.g., THF/DMF). and suggest analogous boronic esters require careful control of pH (neutral to mild basic) to prevent protodeboronation .

Q. What contradictions exist in stability data for this compound, and how should they be resolved?

- Methodological Answer : and report conflicting storage recommendations (refrigeration vs. room temperature). Resolve discrepancies by:

- Conducting accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring.

- Validating via ¹¹B NMR to detect hydrolysis (boron-oxygen bond cleavage).

- Referencing analogous compounds ( ) where crystal packing or hydrogen bonding stabilizes the dioxaborolane group .

Q. How can researchers optimize reaction yields when incorporating this compound into polymer or peptidomimetic scaffolds?

- Methodological Answer :

- Peptidomimetics : Use solid-phase synthesis with Boc deprotection (TFA/DCM) and coupling agents (HATU/DIPEA). highlights carbamate stability under basic conditions.

- Polymers : Employ controlled radical polymerization (RAFT/ATRP) with boron-containing initiators. Monitor molecular weight via GPC and confirm end-group fidelity using MALDI-TOF .

Q. What analytical methods are best suited to detect decomposition products?

- Methodological Answer : Combine:

- GC-MS : Identify volatile byproducts (e.g., boric acid esters).

- ICP-OES : Quantify boron leakage in aqueous phases.

- XRD : Detect crystalline degradation products ( used XRD for tert-butyl carbamate derivatives).

- In Situ FTIR : Monitor real-time hydrolysis of dioxaborolane in solvents like MeOH/H₂O .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.